![molecular formula C21H15F3N2O B12518430 4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol CAS No. 680613-19-8](/img/structure/B12518430.png)
4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol is a complex organic compound that features a trifluoromethyl group, an indazole ring, and a phenol group. The trifluoromethyl group is known for its significant electronegativity and is often used in pharmaceuticals, agrochemicals, and materials due to its unique properties . The indazole ring is a bicyclic structure that is found in various bioactive molecules, making it a valuable scaffold in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The indazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the indazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors, while the indazole ring can interact with enzymes and other proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylbenzenes: Compounds with a benzene ring substituted with trifluoromethyl groups.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Uniqueness
4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol is unique due to the combination of its trifluoromethyl group, indazole ring, and phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
680613-19-8 |
|---|---|
Fórmula molecular |
C21H15F3N2O |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
4-[1-benzyl-7-(trifluoromethyl)indazol-3-yl]phenol |
InChI |
InChI=1S/C21H15F3N2O/c22-21(23,24)18-8-4-7-17-19(15-9-11-16(27)12-10-15)25-26(20(17)18)13-14-5-2-1-3-6-14/h1-12,27H,13H2 |
Clave InChI |
DYDWLVOJCJFDBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=C(C=CC=C3C(F)(F)F)C(=N2)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518354.png)
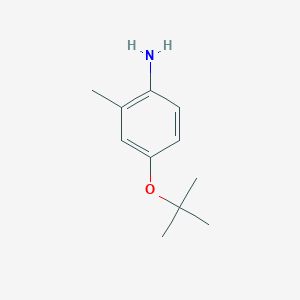
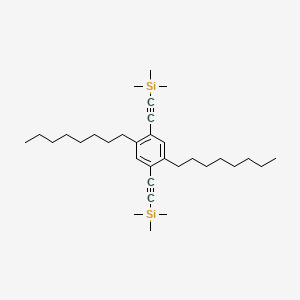
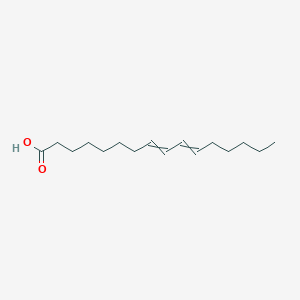
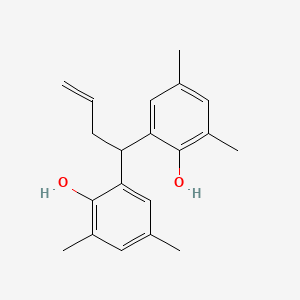
![4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12518389.png)

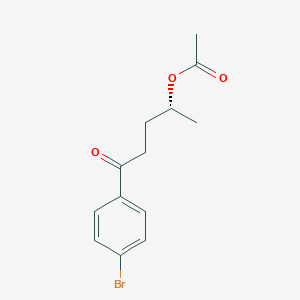
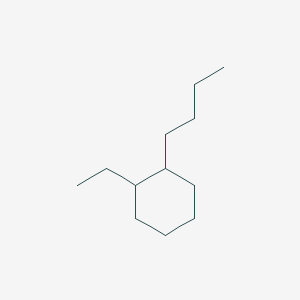

![4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL](/img/structure/B12518428.png)

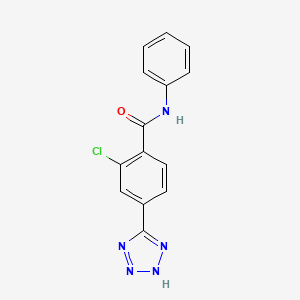
![3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one](/img/structure/B12518445.png)
